3-(Trifluoromethyl)pentanoic acid

Protein Engineering Chemical Biology Amino Acid Surrogates

The position of a -CF3 group dictates enzyme recognition and experimental outcomes, yet many researchers settle for incorrect regioisomers. This fluorinated carboxylic acid is the validated, non-substitutable precursor for D,L-2-amino-3-trifluoromethyl pentanoic acid (3TFI). - **Critical Specificity**: Enables synthesis of 3TFI, which E. coli does NOT incorporate (unlike 5TFI). Essential as negative control in protein engineering. - **R&D Applications**: Direct intermediate for patented agrochemicals and fine-tuning drug candidate lipophilicity/metabolic stability. - **Supply Reliability**: Available for immediate global shipment. Consistent purity for reproducible synthesis.

Molecular Formula C6H9F3O2
Molecular Weight 170.13 g/mol
CAS No. 115619-30-2
Cat. No. B3085489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)pentanoic acid
CAS115619-30-2
Molecular FormulaC6H9F3O2
Molecular Weight170.13 g/mol
Structural Identifiers
SMILESCCC(CC(=O)O)C(F)(F)F
InChIInChI=1S/C6H9F3O2/c1-2-4(3-5(10)11)6(7,8)9/h4H,2-3H2,1H3,(H,10,11)
InChIKeyUWBFKJIVHZZGHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)pentanoic Acid Overview


3-(Trifluoromethyl)pentanoic acid (CAS: 115619-30-2) is a fluorinated carboxylic acid with the molecular formula C6H9F3O2 and a molecular weight of 170.13 g/mol . Its defining feature is a trifluoromethyl (-CF3) group attached to the third carbon of a pentanoic acid chain . This structure makes it a versatile precursor for creating non-natural amino acids, such as D,L-2-amino-3-trifluoromethyl pentanoic acid (3TFI), which are valuable tools in protein engineering and medicinal chemistry [1]. The compound is a key intermediate for introducing fluorinated motifs into more complex molecules, leveraging the unique properties of fluorine to alter biological activity, stability, and lipophilicity.

Precursor typeFluorinated building block for non-natural amino acid synthesis
Research modelProtein engineering via orthogonal translation systems
Key selection factorRegioisomer-defined substrate recognition; 3-CF3 position essential for silent analog behavior

3-(Trifluoromethyl)pentanoic Acid Isomer Specificity


In the procurement of fluorinated building blocks, a simple structural analog cannot be assumed to be a functional substitute. The position of the trifluoromethyl group on the carbon backbone is a critical determinant of a molecule's biological and chemical behavior. The primary evidence for this comes from the starkly different biological activities of two derivatives of this compound: D,L-2-amino-3-trifluoromethyl pentanoic acid (3TFI) and D,L-2-amino-5,5,5-trifluoro-3-methyl pentanoic acid (5TFI). While 5TFI is efficiently incorporated into proteins in vivo as a methionine or isoleucine surrogate, 3TFI yields no evidence of incorporation under identical conditions, demonstrating that the location of the -CF3 group is the deciding factor in substrate recognition by critical enzymes [1]. Therefore, selecting the correct regioisomer is not a minor detail but a fundamental requirement for experimental success, making 3-(Trifluoromethyl)pentanoic acid the necessary and non-substitutable precursor for specific, low-incorporation research applications.

Target
3-(Trifluoromethyl)pentanoic acid leads to 3TFI: no evidence of native translation incorporation.
Regioisomer analog
5,5,5-Trifluoro-3-methyl pentanoic acid leads to 5TFI: >93% incorporation at isoleucine sites. Regioisomer position determines IleRS activation; substitution may completely shift functional outcome.
Class-level risk
CF3 group position alters lipophilicity and pKa; properties of 2- or 4-CF3 analogs may not transfer to 3-CF3 scaffold. Review regioisomer-specific data before substitution.

3-(Trifluoromethyl)pentanoic Acid Derivative Comparison


Protein Incorporation: 3TFI vs. 5TFI

The derivative of 3-(Trifluoromethyl)pentanoic acid, D,L-2-amino-3-trifluoromethyl pentanoic acid (3TFI), shows no evidence of in vivo incorporation into recombinant proteins, in stark contrast to its isomer 5TFI (derived from a 5,5,5-trifluoro-3-methyl pentanoic acid precursor) which is incorporated at over 93% of encoded isoleucine positions [1]. This difference is due to the inability of the E. coli isoleucyl-tRNA synthetase (IleRS) to activate 3TFI, a prerequisite for its use in translation.

3TFI vs. 5TFI incorporation
Head-to-head
3TFI: no incorporation detected; 5TFI: >93% replacement of isoleucine residues in vivo
Regioisomer defines translation-system recognition
E. coli auxotroph, MALDI-MS peptide mapping. Supports silent analog workflow.
Protein Engineering Chemical Biology Amino Acid Surrogates

IleRS Activation Specificity

The lack of in vivo incorporation for 3TFI is mechanistically explained by its inability to be activated by the gatekeeper enzyme isoleucyl-tRNA synthetase (IleRS). In a direct in vitro comparison, 3TFI showed no evidence of activation, whereas its positional isomer 5TFI was activated, albeit with a 134-fold lower catalytic efficiency (kcat/Km) compared to the natural substrate, isoleucine [1]. This quantitative difference in enzyme kinetics provides a clear rationale for selecting one analog over the other.

IleRS activation
Head-to-head
3TFI: no activation; 5TFI: kcat/Km 134-fold lower than isoleucine
Enzymatic gate confirms orthogonal translation utility
In vitro ATP-PPi exchange assay. 3TFI is not recognized by native synthetase.
Enzyme Kinetics Aminoacyl-tRNA Synthetases Substrate Specificity

CF3 Position and Physicochemical Properties

While direct comparative data for 3-(Trifluoromethyl)pentanoic acid itself is limited, the position of the trifluoromethyl group is known to have a significant impact on physicochemical properties relevant to drug and agrochemical development. For instance, a highly fluorinated analog, 4,4,5,5-Tetrafluoro-3-(trifluoromethyl)pentanoic acid, exhibits a predicted logP of 2.49 . This supports the class-level inference that the 3-position -CF3 group in the target compound will confer distinct lipophilicity, metabolic stability, and pKa characteristics compared to analogs with the -CF3 group at the 2- or 4- positions. These differences are crucial for optimizing properties like membrane permeability, bioavailability, and target binding.

CF3 position & properties
Class-level
Predicted LogP of tetrafluoro analog: 2.49; 3-CF3 scaffold expected to differ from 2- or 4-CF3 analogs
Regioisomer-specific physicochemical profile review required
Predicted data only; direct measurement data to verify for target compound.
Medicinal Chemistry Physicochemical Properties Lead Optimization

Herbicidal Derivatives with Crop Safety

The Mitsubishi Chemical Corporation has patented derivatives of 3-CF3 carboxylic acids as herbicides, highlighting the utility of this specific scaffold. The patent explicitly claims that these derivatives exhibit 'excellent herbicidal activity at an extremely low dose' and 'extremely high safety to transplanted paddy rice' [1]. This indicates that the 3-(trifluoromethyl)pentanoic acid core provides a favorable selectivity and efficacy profile in agrochemical applications, differentiating it from other fluorinated acid precursors that may lack this specific crop safety profile.

Herbicidal activity & crop safety
Data to verify
Patent reports excellent herbicidal activity at low dose and high safety to transplanted paddy rice
Reported agrochemical lead profile context
Patent claim; requires independent field-study validation.
Agrochemical Herbicide Crop Protection

3-(Trifluoromethyl)pentanoic Acid Applications


Silent Non-Natural Amino Acid Probes

Use 3-(Trifluoromethyl)pentanoic acid as a precursor to synthesize D,L-2-amino-3-trifluoromethyl pentanoic acid (3TFI). This non-natural amino acid is valuable in protein engineering as it is not incorporated by the native E. coli translational machinery [1]. This allows researchers to use it as a negative control in incorporation studies or as a substrate for engineered orthogonal translation systems designed for site-specific protein modification.

Selective Herbicides for Paddy Rice

Employ 3-(Trifluoromethyl)pentanoic acid as a core intermediate in the synthesis of new herbicidal compounds. The patented derivatives demonstrate excellent activity against perennial weeds at low application rates while exhibiting high safety for transplanted rice [2]. This makes it a critical building block for agrochemical discovery programs focused on improving crop yield and reducing environmental impact.

Modulating ADME Properties

Incorporate 3-(Trifluoromethyl)pentanoic acid into small molecule drug candidates to fine-tune their physicochemical and pharmacokinetic properties. Based on class-level evidence , the 3-position trifluoromethyl group offers a distinct combination of lipophilicity and metabolic stability compared to other regioisomers. This makes it a strategic choice for optimizing parameters such as membrane permeability, plasma protein binding, and resistance to oxidative metabolism.

Application
Selection Property
Validation Focus
Protein engineering (silent non-natural amino acid probes)
No native translational incorporation
Negative control for incorporation studies; orthogonal tRNA/synthetase development
Agrochemical lead discovery (herbicide candidates)
Reported herbicidal activity and paddy rice safety profile
Weed control screening; crop safety endpoint evaluation under field conditions
Medicinal chemistry (ADME property tuning)
3-CF3 regioisomer lipophilicity and metabolic stability
Physicochemical profiling; regioisomer-specific permeability and stability assessment
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